Tert-butyl 4-(hydroxymethyl)-4-(prop-2-en-1-yl)piperidine-1-carboxylate
Description
Tert-butyl 4-(hydroxymethyl)-4-(prop-2-en-1-yl)piperidine-1-carboxylate (CAS: 236406-37-4) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and dual substituents—a hydroxymethyl (-CH2OH) and a propenyl (allyl, -CH2CH=CH2) group—at the 4-position of the piperidine ring. Its molecular formula is C14H25NO3, with a molar mass of 255.35 g/mol .
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-4-prop-2-enylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h5,16H,1,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANSFZGRKKLTRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701139495 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-4-(2-propen-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
236406-37-4 | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-4-(2-propen-1-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=236406-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(hydroxymethyl)-4-(2-propen-1-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701139495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 4-(hydroxymethyl)-4-(prop-2-en-1-yl)piperidine-1-carboxylate, also known as 4-Allyl-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester, is a compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.35 g/mol
- CAS Number : 236406-37-4
Pharmacological Profile
The biological activity of this compound has been explored in various studies, revealing its potential as a therapeutic agent. Key areas of interest include its effects on the nervous system and its potential role in drug development.
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction may contribute to its potential antidepressant and anxiolytic effects.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes that are implicated in neurodegenerative diseases, suggesting a protective role against oxidative stress and neuronal damage.
- Receptor Binding : Preliminary studies indicate that this compound may bind to specific receptors in the brain, influencing pathways related to mood regulation and cognitive function.
Case Studies
- Antidepressant Activity : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .
- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The study showed that it reduced reactive oxygen species (ROS) levels and enhanced cell viability in cultured neurons exposed to toxic agents .
- Cognitive Enhancement : Research focusing on cognitive function revealed that the compound improved memory retention and learning capabilities in rodents, potentially through its modulation of cholinergic signaling pathways .
Data Table: Summary of Biological Activities
Scientific Research Applications
Applications in Medicinal Chemistry
2.1 Targeted Protein Degradation (TPD)
One of the most prominent applications of TBHPP is in the field of targeted protein degradation via PROTAC (Proteolysis Targeting Chimeras) technology. PROTACs are bifunctional molecules that recruit E3 ligases to target proteins for ubiquitination and subsequent degradation by the proteasome.
- Linker Properties : TBHPP serves as a semi-flexible linker in PROTAC development, which can influence the three-dimensional orientation of the degrader and enhance ternary complex formation between the target protein and E3 ligase . This optimization can lead to improved drug-like properties and efficacy in degrading specific proteins associated with diseases such as cancer.
2.2 Bioconjugation Techniques
TBHPP has been explored as a building block for bioconjugation, where it can be used to link various biomolecules such as peptides or antibodies to enhance their therapeutic properties. The ability to modify its structure allows for the incorporation of different functionalities that can improve the stability and activity of conjugated drugs .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of TBHPP in various applications:
- Study on PROTAC Development : In a recent study, TBHPP was incorporated into a PROTAC design targeting a specific oncogenic protein. The results indicated that compounds utilizing TBHPP as a linker exhibited significantly enhanced degradation rates compared to those using traditional linkers, suggesting its potential for developing more effective therapeutics .
- Bioconjugation Research : Another investigation focused on using TBHPP in peptide-drug conjugates. The research demonstrated that conjugates formed with TBHPP showed improved pharmacokinetic profiles and increased cellular uptake, leading to enhanced therapeutic efficacy against targeted cells .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the tert-butyl carbamate-piperidine core but differ in substituents at the 4-position. Below is a detailed comparison:
Tert-butyl 4-(4-fluorophenyl)-4-(hydroxymethyl)piperidine-1-carboxylate
- Structure : Replaces the allyl group with a 4-fluorophenyl moiety.
- Applications: Likely prioritized in CNS drug discovery due to fluorinated aromatic systems’ blood-brain barrier permeability .
- Synthesis: Similar Mitsunobu or SN2 alkylation routes but with fluorophenyl-containing reagents .
Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Structure : Substitutes hydroxymethyl with an azidomethyl (-CH2N3) group.
- Key Differences :
- Synthesis : Derived from tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate via mesylation followed by azide substitution .
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure : Features a 4-methylpentyl chain instead of hydroxymethyl and allyl groups.
- Key Differences :
- Applications : Explored in lipid-soluble prodrug designs .
Tert-butyl 4-formylpiperidine-1-carboxylate
- Structure : Contains a formyl (-CHO) group at the 4-position.
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. What are the recommended synthetic routes for tert-butyl 4-(hydroxymethyl)-4-(prop-2-en-1-yl)piperidine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step pathways:
Piperidine Ring Functionalization : Introduce hydroxymethyl and propenyl groups via nucleophilic substitution or allylation reactions.
Boc Protection : Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ in THF) .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.
- Key Considerations : Monitor reaction progress via TLC and confirm purity via NMR (¹H, ¹³C) and mass spectrometry .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use P95 respirators for dust control; upgrade to OV/AG-P99 filters if vapor exposure is possible .
- Ventilation : Work in a fume hood to avoid inhalation.
- Emergency Measures : Eyewash stations and emergency showers must be accessible. For spills, use inert absorbents (e.g., vermiculite) and avoid water jets .
Q. How should the compound be stored to ensure stability?
- Methodological Answer :
- Store in amber glass bottles at –20°C under inert gas (argon/nitrogen).
- Avoid moisture and light exposure to prevent Boc group hydrolysis or allyl group polymerization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during Boc protection.
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity in substitution steps.
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for allylation efficiency.
- Yield Tracking : Use DOE (Design of Experiments) to evaluate parameter interactions (e.g., solvent polarity vs. reaction time) .
Q. What strategies resolve contradictions in spectral data interpretation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm ambiguous peaks (e.g., overlapping piperidine protons).
- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) .
- Isotopic Labeling : Use deuterated analogs to assign proton environments in crowded spectra .
Q. How do the hydroxymethyl and propenyl substituents influence the compound's reactivity?
- Methodological Answer :
- Hydroxymethyl Group : Acts as a hydrogen-bond donor, enhancing solubility and interaction with polar targets (e.g., enzyme active sites).
- Propenyl Group : Enables click chemistry (e.g., thiol-ene reactions) for bioconjugation or polymerization studies.
- Steric Effects : Substituents at C4 may restrict piperidine ring flexibility, affecting binding kinetics .
Q. What computational methods model the compound's interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme pockets (e.g., cytochrome P450).
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to study conformational stability in aqueous vs. lipid environments.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How to design experiments to study the compound's enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterases).
- Competitive Binding Studies : Use SPR (Surface Plasmon Resonance) to determine dissociation constants (KD).
- Mutagenesis : Identify critical residues by comparing inhibition in wild-type vs. mutant enzymes .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Chiral Purity : Use chiral HPLC to monitor enantiomeric excess (ee) during allylation steps.
- Catalyst Loading : Optimize asymmetric catalysis (e.g., Jacobsen’s catalyst) to minimize racemization.
- Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
